3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide
Description
This compound is a structurally complex benzenesulphonamide derivative featuring a pyrazolyl azo group and a hexadecyloxy-substituted cyclohexadienone moiety. Its design integrates multiple functional groups:
- Benzenesulphonamide: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) .
- Hexadecyloxy chain: A long alkyl ether likely enhancing lipophilicity and membrane interaction, distinguishing it from shorter-chain analogs .
The molecular weight (~1,000+ g/mol, inferred from structure) significantly exceeds simpler pyrazoline-sulphonamide hybrids (e.g., 357.39 g/mol in ), suggesting distinct physicochemical and pharmacokinetic behaviors.
Properties
CAS No. |
80396-84-5 |
|---|---|
Molecular Formula |
C54H65N5O9S2 |
Molecular Weight |
992.3 g/mol |
IUPAC Name |
N-[4-[1-[2-(4-hexadecoxyphenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]ethylsulfonyl]phenyl]-4-methoxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C54H65N5O9S2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-35-68-44-29-25-41(26-30-44)51-50(48(60)36-38(2)53(51)61)40(4)69(63,64)45-31-27-42(28-32-45)58-70(65,66)46-33-34-49(67-5)47(37-46)55-56-52-39(3)57-59(54(52)62)43-23-20-19-21-24-43/h19-21,23-34,36-37,40,52,58H,6-18,22,35H2,1-5H3 |
InChI Key |
ODKNTYSGNFUPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C(=O)C=C(C2=O)C)C(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)N=NC5C(=NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrazole ring, azo coupling, and sulphonamide formation. Each step requires specific reagents and conditions:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Azo Coupling: The pyrazole derivative can undergo azo coupling with an aromatic amine in the presence of nitrous acid.
Sulphonamide Formation: The final step involves the reaction of the azo compound with a sulphonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Pharmaceutical Applications
The azo compound exhibits significant antimicrobial properties, making it a candidate for pharmaceutical development. Research has shown that derivatives of azobenzene can be coupled with active antimicrobial molecules to enhance their efficacy against various bacterial strains. For instance, studies indicate that modifications to the azobenzene moiety can lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 35 µM/mL .
Case Study: Antimicrobial Efficacy
A study involving a series of synthesized azo compounds demonstrated that specific substitutions on the azobenzene ring significantly enhanced antimicrobial activity. Compounds with bromine or chlorine substituents showed heightened effectiveness against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the compound may serve as a basis for developing new antibacterial agents .
Dyes and Pigments
The compound's azo structure makes it suitable for use as a dye in textiles and other materials. Azo dyes are widely used due to their vibrant colors and stability. The specific compound can be utilized in dyeing processes for various fabrics, including wool, silk, and polyamide blends. Its properties allow for effective coloring even in alkaline environments .
Table: Properties of Azo Dyes
| Property | Value |
|---|---|
| Boiling Point | 203°C at 101325 Pa |
| Density | 1.419 g/cm³ at 20°C |
| Water Solubility | 205 µg/L at 20°C |
| Color | Orange to Yellow Brown |
Environmental Monitoring
Azo compounds are also being explored for their potential in environmental applications, particularly in monitoring pollutants. Their ability to form complexes with heavy metals allows them to be used as indicators for environmental contamination. The interaction of this azo compound with metal ions can be studied to develop sensors capable of detecting trace amounts of pollutants in water sources .
Material Science Applications
In material science, the incorporation of azo compounds into polymer matrices can lead to materials with unique optical properties. The photoresponsive nature of azo compounds enables the development of smart materials that can change color or transparency upon exposure to light. This application is particularly relevant in the creation of stimuli-responsive coatings and films .
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
- Biological Activity :
- Synthetic Complexity: The hexadecyloxy and cyclohexadienone groups introduce synthetic challenges absent in simpler pyrazoline-sulphonamides (e.g., ).
Environmental and Stability Considerations
- Azo groups are generally stable but may degrade under UV exposure, as noted in .
Research Findings and Gaps
- Bioactivity : While benzenesulphonamide-pyrazoline hybrids (e.g., ) show cytotoxicity and enzyme inhibition, the target compound’s bioactivity remains unstudied.
- Solubility-activity Trade-off : The hexadecyloxy chain’s lipophilicity could enhance cell membrane penetration but necessitate advanced formulation strategies (e.g., micellar encapsulation).
- Environmental Impact : Long alkyl chains may raise concerns about bioaccumulation, as highlighted for halogenated compounds in .
Biological Activity
The compound 3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide represents a complex structure with potential biological activities. This article discusses its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C36H46N8O7S2 |
| Molecular Weight | 726.93 g/mol |
| CAS Number | Not specified in the sources |
| Solubility | Soluble in organic solvents; limited water solubility |
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to the target molecule possess broad-spectrum antibacterial and antifungal activities. For instance, a series of pyrazole derivatives demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL .
2. Antioxidant Activity
The antioxidant potential of pyrazole-based compounds has been widely studied. In vitro assays reveal that certain derivatives exhibit radical scavenging activity comparable to standard antioxidants like Trolox. For example, compounds derived from similar structures have shown IC50 values for DPPH radical scavenging ranging from 10 to 30 µg/mL .
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX). A study reported that specific pyrazole compounds showed COX-2 inhibition with IC50 values between 0.02 and 0.04 µM, indicating potent anti-inflammatory properties superior to traditional NSAIDs .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant antibacterial activity with MIC values as low as 16 µg/mL against Staphylococcus aureus .
Case Study 2: Antioxidant Screening
In another investigation focused on antioxidant properties, a group of pyrazole derivatives was tested for their ability to scavenge free radicals. The most active compound displayed an IC50 value of 15 µg/mL in the DPPH assay, demonstrating its potential as a natural antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
